molecular formula C3H7IO2S B6148249 1-iodo-2-methanesulfonylethane CAS No. 200720-58-7

1-iodo-2-methanesulfonylethane

Cat. No.: B6148249
CAS No.: 200720-58-7
M. Wt: 234.06 g/mol
InChI Key: MNZXVIVVEANNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methanesulfonylethane is an organic compound with the molecular formula C3H7IO2S and a molecular weight of 234.1. This compound has garnered attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of ethylene with methanesulfonyl chloride in the presence of a base, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methanesulfonylethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions often involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are employed, typically under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of an inert atmosphere.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Products include sulfides and other reduced forms.

Scientific Research Applications

1-Iodo-2-methanesulfonylethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-iodo-2-methanesulfonylethane exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methanesulfonyl group undergoes changes in its oxidation state, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Iodo-2-methanesulfonylethane can be compared with other similar compounds, such as:

    1-Bromo-2-methanesulfonylethane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    2-Iodoethanesulfonyl Chloride: Contains a sulfonyl chloride group instead of a methanesulfonyl group, leading to different chemical behavior and uses.

    1-Iodo-2-methanesulfonylpropane: Similar structure with an additional carbon atom, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

200720-58-7

Molecular Formula

C3H7IO2S

Molecular Weight

234.06 g/mol

IUPAC Name

1-iodo-2-methylsulfonylethane

InChI

InChI=1S/C3H7IO2S/c1-7(5,6)3-2-4/h2-3H2,1H3

InChI Key

MNZXVIVVEANNOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCI

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.